![molecular formula C13H19N3 B11889578 2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)- CAS No. 646056-70-4](/img/structure/B11889578.png)
2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[45]DECANE is a spirocyclic compound featuring a pyridine ring and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE typically involves the formation of the spirocyclic core followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable diaza compound under acidic or basic conditions can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other metal-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
7-Azaspiro[3.5]nonane: A spirocyclic compound with a different ring size and nitrogen positioning.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
2-(PYRIDIN-3-YL)-2,6-DIAZASPIRO[4.5]DECANE is unique due to its specific combination of a pyridine ring and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
646056-70-4 |
|---|---|
Molecular Formula |
C13H19N3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-pyridin-3-yl-2,6-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H19N3/c1-2-8-15-13(5-1)6-9-16(11-13)12-4-3-7-14-10-12/h3-4,7,10,15H,1-2,5-6,8-9,11H2 |
InChI Key |
AOHSAJIYKUYZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


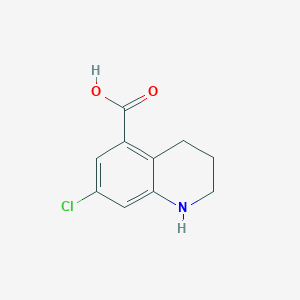

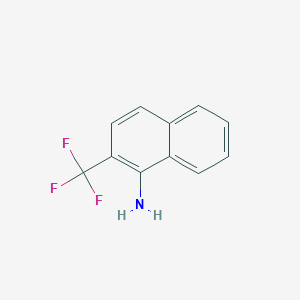
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)

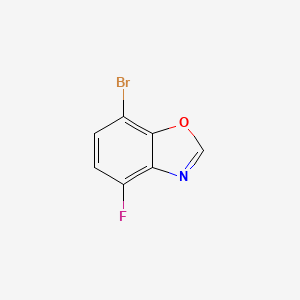



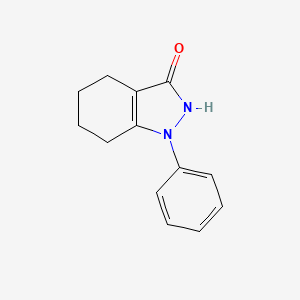
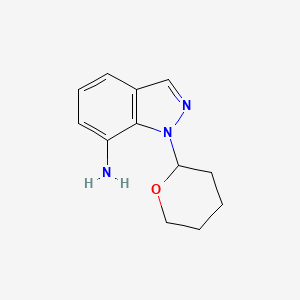


![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
